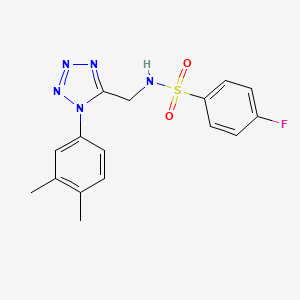

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBSA, and it has been synthesized through various methods.

Scientific Research Applications

Reactivity with Nucleophilic Reagents

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid demonstrates significant reactivity towards nucleophilic reagents. This has been evidenced in studies such as the dicyanation of 1,4-diaminoanthraquinones, where the compound reacts with cyanide in water to form various derivatives, showcasing its potential in chemical synthesis and modification processes (Adam & Winkler, 1983).

Synthesis of Water-Soluble Anthracenes

This compound plays a role in the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes. This is achieved through palladium-catalyzed coupling and subsequent conversion to corresponding carboxylic and sulfonic acids, indicating its importance in creating water-soluble derivatives for various applications (Zeng & King, 2002).

Sulfonation Processes

The compound is involved in sulfonation processes of anthracenes. For example, the reaction of anthracene with dioxan-SO3 produces different sulfonic acids, highlighting its utility in the modification and functionalization of anthracene structures (Griendt & Cerfontain, 1979).

Synthesis of Polysulfonated Compounds

It is used in the synthesis of various polysulfonated compounds, as demonstrated by the formation of 7,7-dioxo-14-oxa-7λ6-thiadibenzo[a,j]anthracene-2,12-disulfonic acid from α-tetralone, showcasing its versatility in synthesizing complex organic structures (Torre et al., 1995).

Photochemical Applications

In photochemical studies, derivatives of this compound, such as 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, have been used to demonstrate optical gating in synthetic ion channels. This indicates its potential in nanofluidic device applications and light-induced controlled transport processes (Ali et al., 2012).

Flow Battery Applications

Additionally, derivatives of this compound are proposed as electroactive materials in flow batteries. For instance, 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid has been used in the negative side of flow batteries, demonstrating the potential of these compounds in energy storage applications (Zhang, Li, & Chu, 2016).

properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S/c20-16(21)6-3-9-19-26(24,25)11-7-8-14-15(10-11)18(23)13-5-2-1-4-12(13)17(14)22/h1-2,4-5,7-8,10,19H,3,6,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJLIXSUMXKMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)

![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)

![N-(4-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2588844.png)

![2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2588847.png)

![N-(3-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2588848.png)

![3-(1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588849.png)

![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)

![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)

![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)